3-(4-Acetyloxyphenyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Acetyloxyphenyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. For example, the synthesis of various azo-benzoic acids, which share structural motifs with 3-(4-Acetyloxyphenyl)benzoic acid, employs techniques such as diazenyl substitution and NMR spectroscopy for structure characterization (Baul et al., 2009). Another relevant synthesis involves the creation of benzoyloxybenzoic acids, indicating the importance of benzoic acid derivatives in liquid crystalline and mesogenic studies (Weissflog et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of benzoic acid derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography and density functional theory (DFT) calculations are used to determine the geometry and electronic structure of these molecules. For instance, studies on the molecular and crystal structures of benzoic acid and its derivatives provide insights into their solid-state arrangements and potential for hydrogen bonding (Aarset et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-Acetyloxyphenyl)benzoic acid and related compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the C–H functionalization of benzoic acid derivatives is a key reaction in organic synthesis, offering a route to synthesize complex molecules with high selectivity (Li et al., 2016).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, including melting points, solubility, and crystalline structure, are essential for their practical applications. Research on novel mesogenic benzoic acids, for example, highlights the relationship between molecular structure and liquid crystalline behavior, which is critical for the design of advanced materials (Weissflog et al., 1996).
Chemical Properties Analysis
The chemical properties of 3-(4-Acetyloxyphenyl)benzoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from its functional groups. These properties are pivotal in its reactions, including esterification and acylation, which are commonly used in the synthesis of pharmaceuticals and organic materials. Studies involving the synthesis and characterization of benzoic acid derivatives illuminate the importance of these properties in determining the compound's suitability for various applications (Baul et al., 2009).
Scientific Research Applications
Antibacterial Activity
3-Hydroxy benzoic acid, a related compound, exhibits various biological properties including antimicrobial, anti-inflammatory, and antiviral activities. It's also used as a preservative in drugs, cosmetics, food, and beverages. Novel derivatives of this compound have shown potential in developing new drug candidates with potent antibacterial activity (Satpute, Gangan, & Shastri, 2018).
Chemical Synthesis
Derivatives like 3-(dichloroiodo)benzoic acid are used as recyclable hypervalent iodine reagents in the chemical synthesis process, especially in halomethoxylation of unsaturated compounds (Yusubov, Drygunova, & Zhdankin, 2004).
Photodecomposition Studies
In research on chlorobenzoic acids, it's found that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This has implications in environmental chemistry and degradation studies (Crosby & Leitis, 1969).
Catalysis in Organic Synthesis
Benzoic acids are key structural motifs in drug molecules and natural products. Selective C–H bond functionalization of benzoic acids, including derivatives, provides valuable tools for step-economical organic synthesis. The ability to activate meta-C–H bond of benzoic acids in a general manner via transition-metal catalysis opens up new avenues in synthetic chemistry (Li et al., 2016).
Polymer Synthesis
Derivatives of benzoic acid, like 4-hydroxybenzoic acid and 3-(4'-hydroxyphenoxy)benzoic acid, are used in the synthesis of copolyesters. These materials are characterized by their crystallinity, thermal properties, and potential applications in materials science (Kricheldorf, Döring, & Schwarz, 1993).
Molecular Orientation in Liquid Crystals
Studies on liquid-crystalline benzoic acid derivatives, like 4-alkylbenzoic acids, have revealed insights into the stability of hydrogen bonds and the influence of molecular orientation on their properties. These findings are significant in the field of liquid crystal research and technology (Kato, Jin, Kaneuchi, & Uryu, 1993).
Luminescent Properties in Coordination Compounds
Derivatives of 4-benzyloxy benzoic acid have been used in the synthesis of lanthanide coordination compounds to study the influence of electron-releasing or electron-withdrawing groups on photophysical properties. This research has implications in materials science and photonics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
properties
IUPAC Name |
3-(4-acetyloxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFBMFSKBFSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346381 |
Source
|
Record name | 3-(4-acetyloxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetyloxyphenyl)benzoic acid | |
CAS RN |
300675-38-1 |
Source
|
Record name | 3-(4-acetyloxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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